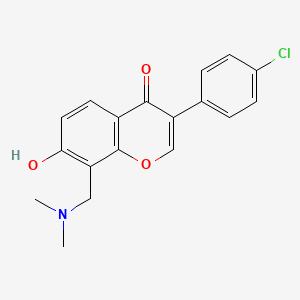

3-(4-Chloro-phenyl)-8-dimethylaminomethyl-7-hydroxy-chromen-4-one

説明

特性

IUPAC Name |

3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3/c1-20(2)9-14-16(21)8-7-13-17(22)15(10-23-18(13)14)11-3-5-12(19)6-4-11/h3-8,10,21H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOZTZGFSFSCOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641794 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-phenyl)-8-dimethylaminomethyl-7-hydroxy-chromen-4-one typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, dimethylamine, and 7-hydroxy-4-chromenone.

Condensation Reaction: 4-chlorobenzaldehyde undergoes a condensation reaction with dimethylamine to form 4-chloro-N,N-dimethylbenzylamine.

Cyclization: The intermediate is then subjected to cyclization with 7-hydroxy-4-chromenone under acidic conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by:

- Using continuous flow reactors to enhance reaction efficiency.

- Employing catalysts to increase yield and reduce reaction time.

- Implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.

Types of Reactions:

Oxidation: The hydroxy group can undergo oxidation to form a ketone.

Reduction: The chloro group can be reduced to a hydrogen atom, altering the compound’s properties.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different biological activities.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution reactions using sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: Formation of 3-(4-chloro-phenyl)-8-dimethylaminomethyl-7-oxo-chromen-4-one.

Reduction: Formation of 3-(phenyl)-8-dimethylaminomethyl-7-hydroxy-chromen-4-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Chemistry:

- Used as a precursor in the synthesis of more complex organic molecules.

- Studied for its photophysical properties in materials science.

Biology:

- Investigated for its potential as an enzyme inhibitor.

- Used in studies related to cell signaling pathways.

Medicine:

- Explored for its anti-inflammatory and anticancer properties.

- Potential use in the development of new therapeutic agents.

Industry:

- Utilized in the production of dyes and pigments.

- Applied in the formulation of certain types of polymers and resins.

作用機序

The mechanism of action of 3-(4-Chloro-phenyl)-8-dimethylaminomethyl-7-hydroxy-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects. The hydroxy and dimethylaminomethyl groups play crucial roles in binding interactions, enhancing the compound’s efficacy.

類似化合物との比較

Coumarin: A simpler structure without the chloro and dimethylaminomethyl groups.

Warfarin: A well-known anticoagulant with a similar chromenone core but different substituents.

4-Hydroxycoumarin: Lacks the chloro and dimethylaminomethyl groups but shares the hydroxy group.

Uniqueness:

- The presence of the chloro-substituted phenyl group and the dimethylaminomethyl group distinguishes 3-(4-Chloro-phenyl)-8-dimethylaminomethyl-7-hydroxy-chromen-4-one from other chromenones.

- These substituents contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

生物活性

3-(4-Chloro-phenyl)-8-dimethylaminomethyl-7-hydroxy-chromen-4-one, also known as a chromone derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of a chloro substituent on the phenyl ring and a dimethylaminomethyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antitumor effects, antioxidant properties, and potential mechanisms of action.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. A study demonstrated that this compound induced apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.

Case Study: Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- Cell Viability : A reduction in cell viability by approximately 70% at a concentration of 50 µM.

- Apoptosis Induction : Increased levels of cleaved caspase-3 and PARP, indicating activation of apoptotic pathways.

Table 1: Effects of this compound on MCF-7 Cells

| Concentration (µM) | Cell Viability (%) | Cleaved Caspase-3 (fold increase) | PARP Cleavage (fold increase) |

|---|---|---|---|

| 0 | 100 | 1 | 1 |

| 10 | 85 | 1.5 | 1.2 |

| 50 | 30 | 5 | 3 |

Antioxidant Properties

The compound also exhibits notable antioxidant properties. In vitro assays have shown that it effectively scavenges free radicals and reduces oxidative stress markers in cells.

The antioxidant activity is attributed to the hydroxyl group present in the chromone structure, which can donate electrons to free radicals. This property is crucial for protecting cells from oxidative damage, which is linked to various diseases including cancer.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 15 |

| FRAP Assay | 20 |

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for therapeutic applications in:

- Cancer Treatment : As an adjunct therapy to enhance the efficacy of existing treatments.

- Antioxidant Supplementation : To mitigate oxidative stress-related diseases.

- Neuroprotective Agents : Potentially beneficial in neurodegenerative diseases due to its ability to cross the blood-brain barrier.

科学的研究の応用

Anti-inflammatory Activity

Coumarin derivatives have been extensively studied for their anti-inflammatory properties. Research indicates that 3-(4-Chloro-phenyl)-8-dimethylaminomethyl-7-hydroxy-chromen-4-one exhibits significant anti-inflammatory effects. In a study utilizing the carrageenan-induced paw edema method in rats, various coumarin compounds were tested, showing inhibition rates between 65% to 75% compared to standard drugs like Diclofenac . The compound's structural features contribute to its efficacy in reducing inflammation, making it a candidate for developing new anti-inflammatory medications.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies have shown that coumarin derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation . For instance, the compound's ability to interact with macrophage migration inhibitory factor (MIF), a key player in cancer progression, positions it as a promising agent in cancer therapy .

Fluorescent Probes

Due to its structural characteristics, this compound serves as an effective fluorescent probe. The compound has been utilized in biological imaging techniques due to its affinity for specific cellular targets. Its fluorescent properties allow for real-time monitoring of biological processes, particularly in the study of inflammation and cancer .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. Variations in substituents on the chromenone scaffold can significantly influence biological activity. For example, modifications at the 8-position have been shown to enhance both anti-inflammatory and anticancer activities .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Chloro-phenyl)-8-dimethylaminomethyl-7-hydroxy-chromen-4-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a Mannich reaction , as demonstrated in the preparation of structurally similar chromenone derivatives. Key reagents include formaldehyde and dimethylamine, with ethanol as a solvent. Reaction temperature (5–10°C) and pH control are critical to avoid side reactions like over-alkylation or decomposition . Purification typically involves recrystallization from ethanol or DMF, achieving yields up to 75% under optimized conditions .

- Data Consideration : Monitor reaction progress using TLC or HPLC, and confirm product identity via H/C NMR and high-resolution mass spectrometry (HRMS).

Q. How can spectroscopic techniques (NMR, IR, UV-vis) resolve structural ambiguities in this compound?

- Methodology :

- NMR : The H NMR spectrum will show distinct signals for the 7-hydroxy group (δ ~10-12 ppm, broad singlet) and dimethylaminomethyl substituent (δ ~2.2-2.5 ppm for N-CH protons). Aromatic protons from the 4-chlorophenyl group appear as doublets in δ 7.2-7.8 ppm .

- IR : Confirm hydroxyl (-OH) stretching at ~3200-3500 cm and carbonyl (C=O) absorption at ~1650-1700 cm .

- UV-vis : Chromen-4-one derivatives exhibit strong absorption at ~250-350 nm due to π→π* transitions in the conjugated system .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. The compound’s fused pyran ring may adopt an envelope conformation, with puckering parameters (Q, θ, φ) calculated to validate stereochemistry. Weak C–H···O hydrogen bonds and π-π stacking interactions stabilize the crystal lattice .

- Data Analysis : Compare experimental bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å in bond lengths suggest potential disorder or solvent effects .

Q. What strategies mitigate substituent-induced reactivity conflicts during functionalization?

- Case Study : The 7-hydroxy group is highly reactive; protecting it (e.g., with acetyl or trimethylsilyl groups) prior to modifying the 8-dimethylaminomethyl moiety prevents unwanted side reactions. Deprotection under mild acidic conditions (e.g., dilute HCl in THF) restores the hydroxyl group without degrading the chromenone core .

- Experimental Design : Use competitive kinetic studies to assess substituent effects. For example, compare reaction rates of protected vs. unprotected derivatives under identical conditions .

Q. How can computational modeling predict biological activity, and what are its limitations?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like HSP90 or kinases. The 4-chlorophenyl group may occupy hydrophobic pockets, while the 7-hydroxy moiety participates in hydrogen bonding .

- Validation : Cross-validate docking scores with in vitro assays (e.g., IC measurements). Discrepancies often arise from solvent effects or protein flexibility not captured in rigid docking .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental H NMR chemical shifts?

- Root Cause : Solvent polarity, hydrogen bonding, or dynamic effects (e.g., tautomerism) may shift signals. For example, the 7-hydroxy proton may appear downfield in DMSO-d compared to CDCl due to stronger hydrogen bonding .

- Resolution : Use mixed solvents (e.g., DMSO-d/CDCl) to mimic computational solvent models (e.g., COSMO-RS) and refine DFT calculations with explicit solvent molecules .

Q. Why do XRD-derived bond lengths differ from DFT-optimized values?

- Root Cause : XRD measures time-averaged positions in a crystal lattice, while DFT models isolated molecules. Crystal packing forces (e.g., van der Waals interactions) can distort bond lengths by up to 0.02 Å .

- Resolution : Perform periodic DFT calculations (e.g., using VASP) to account for crystal environment effects .

Structure-Activity Relationship (SAR) Considerations

Q. How does the 8-dimethylaminomethyl group influence bioactivity compared to unsubstituted analogs?

- Key Findings : The dimethylaminomethyl group enhances membrane permeability via its basic nitrogen, improving cellular uptake. In contrast, unsubstituted analogs show reduced activity in antiproliferative assays (e.g., against HCT-116 cells) .

- Methodology : Synthesize analogs with varying N-alkyl chains and compare logP values (via HPLC) and cytotoxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。